2-Bromoacetyl Bromide-d2

Catalog No.
S1798912
CAS No.
40897-88-9
M.F
C2H2Br2O
M. Wt
203.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoacetyl Bromide-d2

CAS Number

40897-88-9

Product Name

2-Bromoacetyl Bromide-d2

IUPAC Name

2-bromo-2,2-dideuterioacetyl bromide

Molecular Formula

C2H2Br2O

Molecular Weight

203.86 g/mol

InChI

InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2/i1D2

InChI Key

LSTRKXWIZZZYAS-DICFDUPASA-N

Canonical SMILES

C(C(=O)Br)Br

Isomeric SMILES

[2H]C([2H])(C(=O)Br)Br

Applications in NMR Spectroscopy

  • Isotope Shift: The primary application of 2-Bromoacetyl Bromide-d2 lies in NMR spectroscopy. Deuterium substitution causes a slight shift in the resonance peaks of neighboring atoms in the NMR spectrum compared to their non-deuterated counterparts. This shift, known as the isotope shift, helps researchers distinguish between signals arising from protons bound to deuterium and those bound to hydrogen []. This improved resolution allows for a more detailed analysis of complex molecules.

  • Signal Simplification: By strategically incorporating deuterium into specific positions of a molecule, scientists can simplify the resulting NMR spectrum. This is particularly useful for molecules with overlapping proton signals. By selectively deuterating specific functional groups, researchers can eliminate or attenuate unwanted signals, leading to a clearer picture of the remaining peaks.

  • Mechanistic Studies: 2-Bromoacetyl Bromide-d2 can be a valuable tool in studying reaction mechanisms. When used as a reagent in reactions involving proton transfer, the incorporation of deuterium allows researchers to trace the fate of the protons involved. This information can provide valuable insights into the reaction pathway and kinetics.

2-Bromoacetyl Bromide-d2, with the chemical formula C2D2Br2O and CAS number 40897-88-9, is a deuterated derivative of 2-Bromoacetyl Bromide. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This compound appears as a white crystalline solid and is primarily utilized in organic synthesis and spectroscopic studies. The molecular weight of 2-Bromoacetyl Bromide-d2 is approximately 203.86 g/mol, and its IUPAC name is 2-bromo-2,2-dideuterioacetyl bromide .

2-Bromoacetyl bromide-d2 does not possess any inherent biological activity. Its mechanism of action lies in its ability to transfer a deuterated bromoacetyl group to other molecules during organic synthesis. This specific isotopic labeling proves valuable in various spectroscopic techniques used to study reaction mechanisms and track the movement of atoms within molecules.

2-Bromoacetyl bromide-d2 shares similar hazards to its non-deuterated counterpart. It is a lachrymator (tear gas) and can cause irritation to the eyes, skin, and respiratory system. It is also a reactive compound and should be handled with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood [].

The compound acts as an acylating agent, participating in various nucleophilic substitution reactions. A notable reaction involves the conversion of aryl compounds in the presence of aluminum chloride, where 2-Bromoacetyl Bromide-d2 transfers its bromoacetyl group to form aryl derivatives:

ArH+BrCH2COBrD2AlCl3ArCH2COBrD2+HBr\text{ArH}+\text{BrCH}_2\text{COBrD}_2\xrightarrow{\text{AlCl}_3}\text{ArCH}_2\text{COBrD}_2+\text{HBr}

This reaction showcases its utility in synthesizing isotopically labeled compounds for further studies .

While 2-Bromoacetyl Bromide-d2 does not exhibit inherent biological activity, it serves as a valuable tool in biochemical research. Its primary action involves transferring a deuterated bromoacetyl group to various biomolecules, which can facilitate the study of enzyme mechanisms and protein modifications. For instance, it can react with amines to form azido acetamides, intermediates crucial for synthesizing bioactive compounds.

Mechanism of Action

The mechanism involves nucleophilic substitution where the bromine atom is replaced by a nucleophile (e.g., amine or thiol), leading to the formation of new chemical entities. This transfer is significant in understanding biochemical pathways and reaction kinetics .

Synthetic Routes

The synthesis of 2-Bromoacetyl Bromide-d2 typically involves brominating acetyl bromide using deuterium-labeled reagents. One common method includes:

  • Reactants: Acetyl bromide and deuterium oxide (D₂O).
  • Brominating Agents: Phosphorus tribromide (PBr₃) or bromine (Br₂).
  • Conditions: Controlled temperature and environment to ensure deuterium incorporation.

This method ensures high purity and yield of the final product, which can be further purified through distillation or recrystallization .

The applications of 2-Bromoacetyl Bromide-d2 are primarily found in scientific research:

  • Nuclear Magnetic Resonance Spectroscopy: It is used for studying isotope shifts and simplifying NMR spectra by incorporating deuterium into specific positions within molecules.
  • Mechanistic Studies: The compound aids in tracing proton movements during reactions, providing insights into reaction pathways.
  • Labeling and Tracing: It is employed in organic synthesis for labeling studies, particularly in pharmaceutical development.

Interaction studies involving 2-Bromoacetyl Bromide-d2 focus on its reactivity with various biomolecules. Its ability to modify proteins and enzymes makes it an essential reagent for investigating biochemical interactions. The compound's interaction with prostaglandin G/H synthase 1 highlights its potential role in studying inflammatory pathways and other biological processes .

Several compounds share structural similarities with 2-Bromoacetyl Bromide-d2, including:

  • Acetyl Bromide: Lacks deuteration but shares similar reactivity as an acylating agent.
  • Bromoacetyl Bromide: The non-deuterated version that exhibits similar chemical properties but does not provide isotopic labeling advantages.
  • Bromobenzoyl Bromide: Another halogenated acylating agent used in organic synthesis.

Comparison Table

Compound NameMolecular FormulaUnique Features
2-Bromoacetyl Bromide-d2C2D2Br2ODeuterated, useful for NMR studies
Acetyl BromideC2H3BrONon-deuterated, standard acylating agent
Bromoacetyl BromideC2H3Br2ONon-deuterated version of the compound
Bromobenzoyl BromideC8H6BrODifferent structure, used for acylation

The uniqueness of 2-Bromoacetyl Bromide-d2 lies primarily in its deuteration, which enhances its utility in spectroscopic applications while maintaining similar reactivity profiles to its non-deuterated counterparts .

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

203.85774 g/mol

Monoisotopic Mass

201.85979 g/mol

Heavy Atom Count

5

Dates

Modify: 2023-08-15

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